molecular formula C17H10Cl3NO B1420670 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-58-0

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420670
M. Wt: 350.6 g/mol
InChI Key: OMKXJZYGCVADPO-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would include additional functional groups attached to this basic quinoline structure.


Chemical Reactions Analysis

Quinoline and its derivatives can undergo a wide range of chemical reactions. These include various synthesis protocols and functionalization for biological and pharmaceutical activities . Specific reactions for “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would depend on the presence and position of its functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would depend on its specific structure and functional groups. For example, similar compounds have been found to have a density of 1.3±0.1 g/cm3, a boiling point of 283.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Photophysical Properties and Computational Investigations

A study by Albertino et al. (2007) explored the photophysical properties and computational investigations of new rhenium tricarbonyl complexes, including those based on 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline derivatives, which is structurally related to 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride. These complexes have been characterized by various techniques, including IR, NMR, and luminescence, and their crystal structures were obtained by X-ray diffraction. Such investigations are crucial for understanding the optical properties and electronic structure of these complexes (Albertino et al., 2007).

Lithium Chloride-Induced Dissociation

Research by Ryabov (1984) delved into the lithium chloride-induced dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, which include 8-methylquinoline. The study provides insights into the solvolysis reactions in acetic acid solvent, a process relevant to understanding the chemical behavior and applications of such compounds in various reactions (Ryabov, 1984).

Reactions with Thionyl Chloride

Al-Shaar et al. (1988) reported on the reactions of 4-methylquinolines with hot thionyl chloride, leading to the formation of various chlorinated quinoline derivatives. This study is significant for understanding the chemical transformations and potential applications of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride in synthesizing related compounds (Al-Shaar et al., 1988).

Optoelectronic and Charge Transport Properties

A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are closely related to the compound . They employed density functional theory to analyze structural, electronic, and optical properties, contributing to understanding the potential applications of these compounds in material science (Irfan et al., 2020).

Synthesis and Characterization of Derivatives

Navabeh and Kazemi (2015) synthesized and characterized novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, starting from a reaction involving a similar quinoline structure. This research provides valuable insights into the synthetic pathways and properties of quinoline derivatives (Navabeh & Kazemi, 2015).

Future Directions

Quinoline derivatives have shown promise in various fields, including medicinal chemistry . Future research could explore the potential applications of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” in these areas. Additionally, further studies could investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXJZYGCVADPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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